

An In-depth Technical Guide to N-Methyldiphenylamine (CAS 552-82-9)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Methyldiphenylamine**

Cat. No.: **B1676448**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and reactivity of **N-Methyldiphenylamine** (CAS 552-82-9). The information is curated for professionals in research and development, offering detailed experimental insights and clear data presentation to support laboratory and discovery efforts.

Physicochemical and Spectroscopic Data

N-Methyldiphenylamine is an aromatic tertiary amine characterized by a methyl group and two phenyl groups attached to a central nitrogen atom. It typically appears as a white to light yellow crystalline solid or a clear yellow liquid.[\[1\]](#)

Core Properties

The fundamental physicochemical properties of **N-Methyldiphenylamine** are summarized in the table below, compiled from various consistent sources.

Property	Value	Citations
CAS Number	552-82-9	[1] [2]
Molecular Formula	C ₁₃ H ₁₃ N	[3]
Molecular Weight	183.25 g/mol	[3]
Appearance	White to beige crystalline powder or clear yellow liquid	[1]
Melting Point	-7.6 °C	[1]
Boiling Point	293 - 297 °C (at 760 mmHg)	[1]
Density	~1.05 g/mL (at 25 °C)	[1]
Refractive Index	~1.623 (at 20 °C)	[1]
Flash Point	~110 °C (230 °F) - closed cup	[4]
Solubility	Insoluble in water; Soluble in alcohol and ether.	[5]
IUPAC Name	N-methyl-N-phenylaniline	[3]
Synonyms	Diphenylmethylamine, N-Methyl-N-phenylbenzenamine	[3]

Spectroscopic Profile

Spectroscopic analysis is crucial for the structural confirmation of **N-Methyldiphenylamine**.

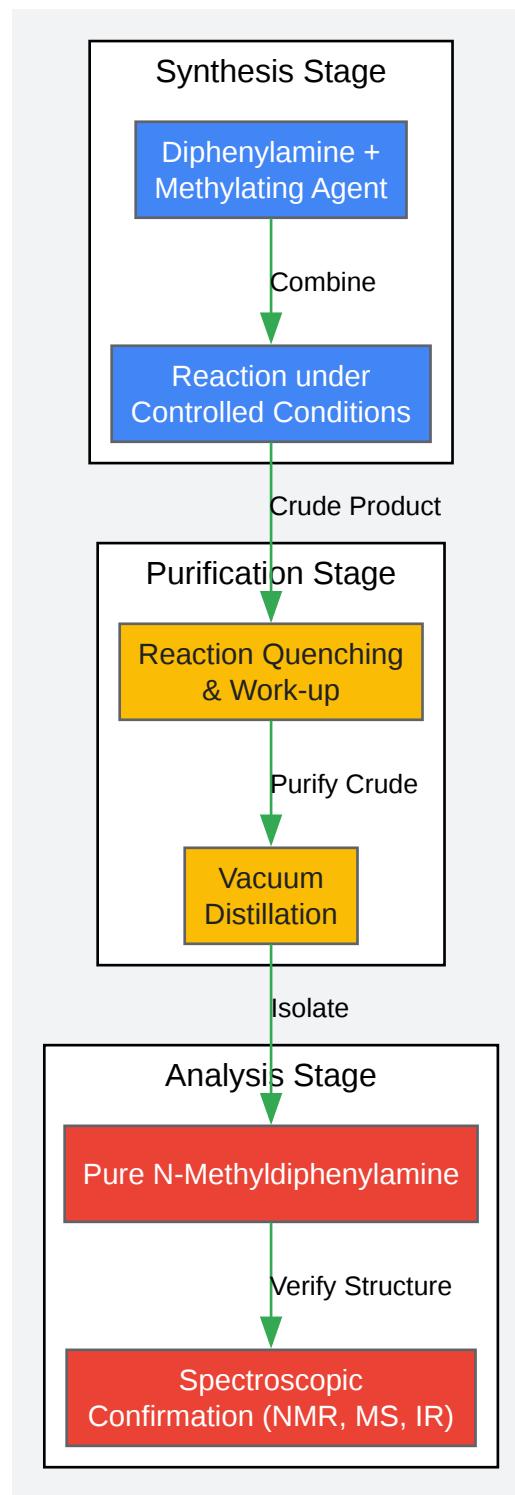
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Aromatic Protons (10H): Signals are observed in the aromatic region, typically between δ 7.31 and 6.99 ppm.[\[2\]](#)
- N-Methyl Protons (3H): A distinctive singlet or doublet of doublets (depending on resolution and coupling) appears around δ 3.35 ppm, attributed to the methyl group attached to the nitrogen atom.[\[2\]](#)

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum provides a distinct fragmentation pattern useful for identification.

- Molecular Ion (M^+): A prominent peak is observed at $m/z = 183$, corresponding to the molecular weight of the compound. In accordance with the nitrogen rule, the odd molecular weight indicates the presence of an odd number of nitrogen atoms.[2][6]
- Major Fragments: Key fragments are observed at m/z values of 182 ($[M-H]^+$), 167 ($[M-CH_3]^+$), and 77 (phenyl cation, $[C_6H_5]^+$).[2]

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands that confirm its structural features.


- Aromatic C-H Stretching: Bands corresponding to the stretching vibrations of the aromatic C-H bonds.[2]
- Aromatic C-C Vibrations: Absorption bands related to the carbon-carbon bond vibrations within the phenyl rings.[2]
- C-N Stretching: Characteristic stretching modes for the carbon-nitrogen bond of the tertiary aromatic amine.[2]

Synthesis and Experimental Protocols

N-Methyldiphenylamine can be synthesized through several established methods. Below are detailed protocols for two common laboratory-scale procedures.

Experimental Workflow: Synthesis Overview

The general workflow for synthesizing and purifying **N-Methyldiphenylamine** involves the reaction of a precursor followed by purification, typically via vacuum distillation, and subsequent analytical confirmation.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for the synthesis and purification of **N-Methyldiphenylamine**.

Protocol 1: N-Methylation via Dimethyl Sulfate

This classic method involves the nucleophilic substitution reaction between diphenylamine and dimethyl sulfate under alkaline conditions.[\[2\]](#)

- Reactants & Reagents:
 - Diphenylamine (1.0 equivalent)
 - Dimethyl Sulfate (1.2 equivalents)
 - Sodium Hydroxide (2.5 equivalents)
 - Aqueous Ethanol (as solvent)
- Procedure:
 - Dissolve diphenylamine in aqueous ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
 - Add the sodium hydroxide solution to the flask.
 - Heat the mixture to 60-80°C with stirring.
 - Add dimethyl sulfate dropwise to the reaction mixture over a period of 30 minutes.
Caution: Dimethyl sulfate is highly toxic and carcinogenic. Handle with extreme care in a fume hood.
 - Maintain the reaction at 60-80°C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
 - After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
 - Extract the aqueous layer with diethyl ether (3x).
 - Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
 - Filter the drying agent and concentrate the solvent under reduced pressure.

- Purify the resulting crude product by vacuum distillation to yield **N-Methyldiphenylamine**.
- Expected Yield: 70-85%.[\[2\]](#)

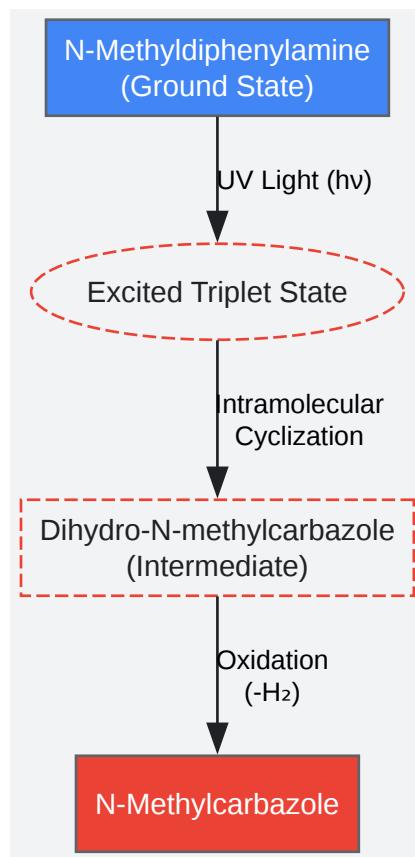
Protocol 2: Methylation using Methanol and Phosphoric Acid

This method utilizes methanol as the methylating agent in the presence of an acid catalyst at high temperatures.

- Reactants & Reagents:
 - Diphenylamine (11.8 mol)
 - Phosphoric Acid (1.74 mol)
 - Methanol
- Procedure:
 - Charge a suitable reaction vessel with diphenylamine and phosphoric acid.
 - Heat the mixture to a reaction temperature of 200°C.
 - Introduce methanol at a controlled rate (e.g., 50 mL/hour) over an extended period (e.g., 40 hours).
 - Upon completion, cool the reaction mixture to 140°C.
 - Separate the upper phase, which contains the product.
 - Further purification can be achieved via vacuum distillation.
- Reported Yield: High purity product (99.2%) was obtained.[\[1\]](#)

Protocol 3: Analytical Sample Preparation (NMR)

- Procedure:

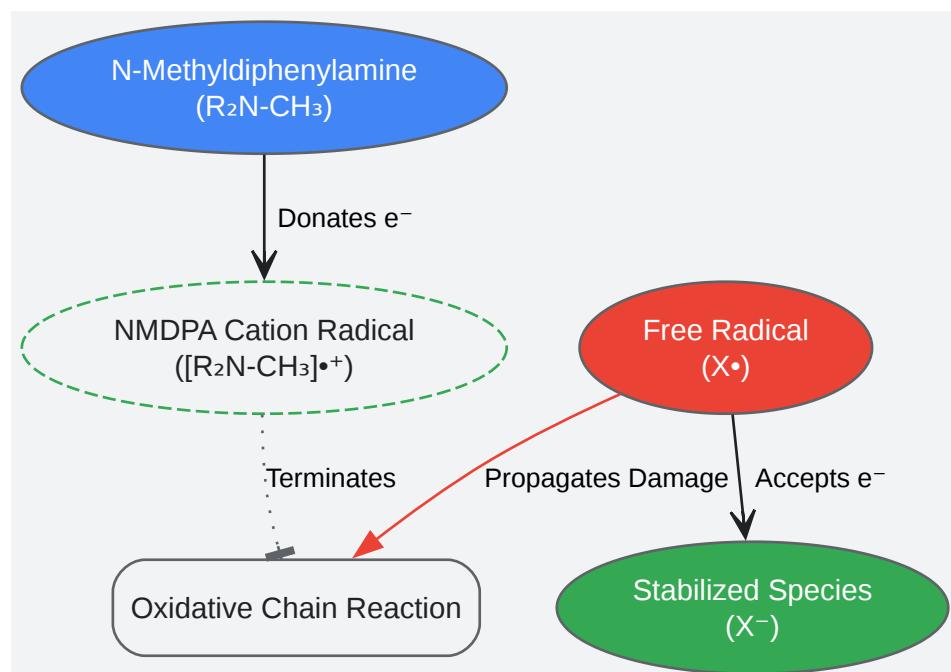

- Accurately weigh 5-25 mg of purified **N-Methyldiphenylamine**.[\[7\]](#)
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3) in a small vial.[\[8\]](#)
- Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[\[7\]](#)
- Cap the NMR tube securely and wipe the outside clean before inserting it into the spectrometer.

Chemical Reactivity and Mechanisms

N-Methyldiphenylamine exhibits reactivity characteristic of an aromatic amine, including participation in oxidation and photochemical reactions.

Photochemical Conversion to N-Methylcarbazole

Upon exposure to ultraviolet (UV) light, **N-Methyldiphenylamine** undergoes an intramolecular cyclization reaction to form N-methylcarbazole.[\[9\]](#) This transformation is understood to proceed through an excited triplet state of the molecule.



[Click to download full resolution via product page](#)

Caption: Photochemical conversion pathway of **N-Methyldiphenylamine** to N-Methylcarbazole.

Antioxidant Mechanism

N-Methyldiphenylamine is utilized as an antioxidant, particularly in the rubber industry.^[5] Its mechanism of action involves scavenging free radicals, which are responsible for the oxidative degradation of materials. The nitrogen atom can donate an electron to stabilize a radical species, thereby inhibiting the propagation of radical chain reactions.

[Click to download full resolution via product page](#)

Caption: General mechanism of **N-Methyldiphenylamine** acting as a free-radical scavenging antioxidant.

Applications and Relevance to Drug Development

While the primary industrial applications of **N-Methyldiphenylamine** are in the manufacture of dyes and as a stabilizer in the rubber industry, its chemical scaffold is of interest to medicinal chemistry.^{[5][9]}

- **Synthetic Intermediate:** It serves as a starting reagent for the synthesis of more complex molecules, such as bis(4-carboxyphenyl)-N-methylamine (H₂CPMA) and various phosphonium ion salts.^[9]
- **Scaffold for Drug Discovery:** The diphenylamine core structure is present in various biologically active compounds. Derivatives of diphenylamine have been explored for antimicrobial and antihistamine activities.^[10] Although specific biological applications for **N-Methyldiphenylamine** itself are less common, research into its derivatives for potential therapeutic effects is an area of interest.^[2]

Safety and Toxicology

N-Methyldiphenylamine requires careful handling due to its potential health hazards.

GHS Hazard Classification

- Skin Corrosion/Irritation: Causes skin irritation (H315).[3]
- Serious Eye Damage/Eye Irritation: Causes serious eye irritation (H319).[3]
- Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (H335).[3]
- Acute Toxicity: May be toxic by ingestion.[9]

A specific oral LD50 value for **N-Methyldiphenylamine** in rats is not readily available in public databases. For context, the parent compound, diphenylamine, has a reported oral LD50 of 300 mg/kg in guinea pigs.[11]

Handling and Storage

- Personal Protective Equipment (PPE): Use chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Work in a well-ventilated area or a chemical fume hood.[4]
- Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.
- Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Avoid generating dust if handling the solid form.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Methyldiphenylamine | 552-82-9 [chemicalbook.com]
- 2. N-Methyldiphenylamine | 552-82-9 | Benchchem [benchchem.com]

- 3. Methylidiphenylamine | C13H13N | CID 11098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Methylidiphenylamine 96 552-82-9 [sigmaaldrich.com]
- 5. guidechem.com [guidechem.com]
- 6. uni-saarland.de [uni-saarland.de]
- 7. NMR Sample Preparation [nmr.chem.umn.edu]
- 8. sites.uclouvain.be [sites.uclouvain.be]
- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 10. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diphenylamine | C6H5NHC6H5 | CID 11487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to N-Methylidiphenylamine (CAS 552-82-9)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676448#n-methyldiphenylamine-cas-number-552-82-9-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com